![molecular formula C11H16N2O2S B2384499 N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide CAS No. 304508-62-1](/img/structure/B2384499.png)
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of MET is based on the thiophene carboxamide skeleton, with a morpholin-4-yl ethyl group attached. Further structural analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis
MET has a molecular weight of 240.32. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antioxidant Research
- Summary of the Application : This compound has been studied for its potential as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
- Methods of Application or Experimental Procedures : The structural study and antioxidant activity of (2E)-N-[2-(morpholin-4-yl)ethyl]-cinnamanilide (1) and its salt (1-HCl) were reported . The supramolecular structures are held in shape by classical (D―H⋅⋅⋅A) and non classical (C―H⋅⋅⋅A) interactions .
- Results or Outcomes : The antioxidant capability of both compounds shows a structural relationship, compound 1 has moderate capability, meanwhile compound 1-HCl increases its properties owing to the presence of N-H+ in the structure .
Pharmacological Actions
- Summary of the Application : Morpholine derivatives have been found to have a wide variety of pharmacological actions . This makes them valuable in the development of therapeutically beneficial drugs.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific pharmacological action being studied. Generally, these studies involve in vitro and in vivo testing of the morpholine derivative on relevant biological systems .
- Results or Outcomes : The outcomes of these studies vary widely, as the pharmacological actions of morpholine derivatives can range from anti-inflammatory to anti-viral effects .
Solvent and Additive Applications
- Summary of the Application : Morpholine is often used as a solvent, brightener for detergents, corrosion inhibitor, rubber accelerator, and boiler water additive .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific use case. For example, as a solvent, morpholine would be mixed with the substance to be dissolved. As a boiler water additive, it would be added to the water in the boiler system .
- Results or Outcomes : The outcomes of these applications would be improved performance of the system in which the morpholine is used. For example, as a solvent, it would aid in the dissolution of a substance. As a boiler water additive, it would help prevent corrosion and scaling .
Antidepressant Activity
- Summary of the Application : Some morpholine derivatives, such as 4-methyl-N-(2-morpholin-4-ylethyl)-6-phenylpyridazin-3-amine, have been studied for their potential as antidepressants .
- Methods of Application or Experimental Procedures : These compounds are typically tested in vitro and in vivo for their ability to inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down certain neurotransmitters in the brain .
- Results or Outcomes : The results of these studies have shown that these compounds can act as reversible inhibitors of MAO-A, suggesting potential for use in the treatment of depression .
Solvent and Additive Applications
- Summary of the Application : Morpholine and its derivatives are often used as solvents, brighteners for detergents, corrosion inhibitors, rubber accelerators, and boiler water additives .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the specific use case. For example, as a solvent, morpholine would be mixed with the substance to be dissolved. As a boiler water additive, it would be added to the water in the boiler system .
- Results or Outcomes : The outcomes of these applications would be improved performance of the system in which the morpholine is used. For example, as a solvent, it would aid in the dissolution of a substance. As a boiler water additive, it would help prevent corrosion and scaling .
Antiviral Activity
- Summary of the Application : Certain indole derivatives, which are structurally similar to morpholine derivatives, have been found to have antiviral activity .
- Methods of Application or Experimental Procedures : These compounds are typically tested in vitro against a range of RNA and DNA viruses .
- Results or Outcomes : The results of these studies have shown that these compounds can inhibit the replication of certain viruses, suggesting potential for use in the treatment of viral infections .
Zukünftige Richtungen
The future directions for research on MET and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of activities associated with morpholine and thiophene derivatives, MET could be a candidate for further pharmacological studies .
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-11(10-2-1-9-16-10)12-3-4-13-5-7-15-8-6-13/h1-2,9H,3-8H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBGZNHEADAJIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)

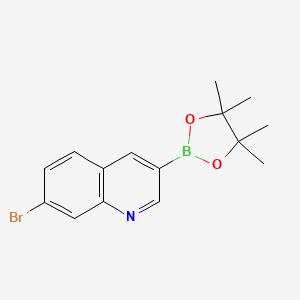
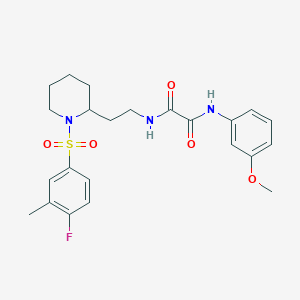
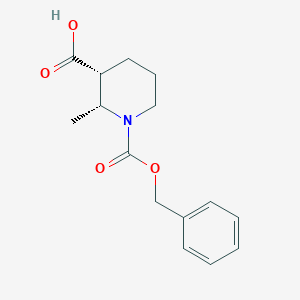
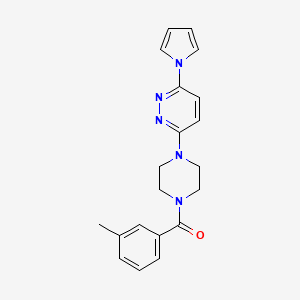
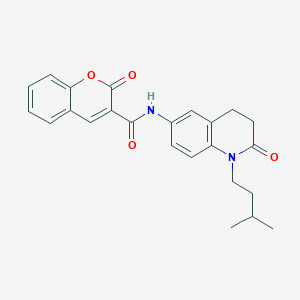
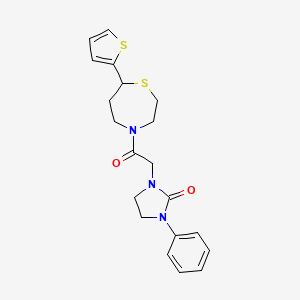
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)
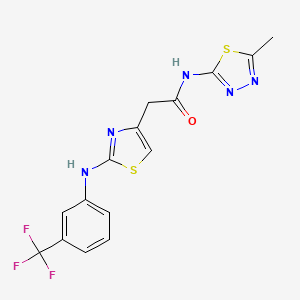
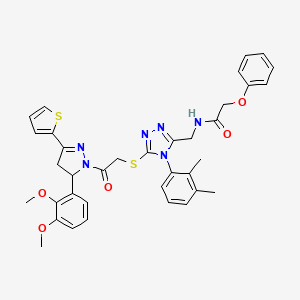
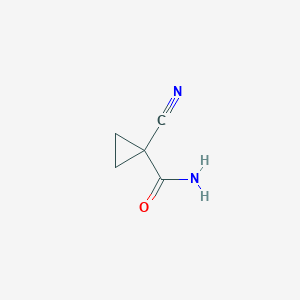
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2384437.png)